N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer potential . The presence of the fluorophenyl and methoxypropyl groups in its structure enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common method includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of a series of related compounds. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenated compounds and bases. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified benzo[c][1,2,5]thiadiazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent targeting tumor hypoxia . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug development. Additionally, it is used in the development of fluorescent sensors and bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Mechanism of Action
The mechanism of action of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor cell survival and metastasis . By targeting this pathway, the compound can effectively inhibit cancer cell division and promote cell death. The presence of the fluorophenyl and methoxypropyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to its specific structural features. Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives such as benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles with different substituents These compounds share similar pharmacological activities but differ in their chemical properties and biological effects
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H20FNO3S, with a molecular weight of 337.4 g/mol. It features a benzothiadiazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The presence of the fluorophenyl and methoxypropyl groups contributes to its unique pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C17H20FNO3S |
Molecular Weight | 337.4 g/mol |
CAS Number | 1797881-17-4 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been studied as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are involved in pain modulation and inflammation.
Inhibition of sEH and FAAH
Research indicates that this compound exhibits significant inhibitory activity against both sEH and FAAH enzymes. The dual inhibition mechanism is particularly promising for therapeutic applications in pain management without the common side effects associated with traditional analgesics like opioids. Studies have shown that compounds with similar structures can alleviate pain effectively while maintaining normal locomotor behavior in animal models .
Case Studies
- Pain Relief Studies : In a study evaluating the analgesic properties of benzothiadiazole derivatives, the compound demonstrated low nanomolar inhibition potency for both sEH and FAAH enzymes. The results indicated that it effectively alleviated acute inflammatory pain in rat models, comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen .
- Anti-Cancer Activity : Another study explored the potential anti-cancer properties of benzothiadiazole derivatives. The compound was tested against various cancer cell lines and exhibited promising results in inhibiting cell proliferation and inducing apoptosis in cancerous cells .
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Analgesic Activity | Effective pain relief in animal models |
Anti-Cancer Activity | Inhibits proliferation in cancer cell lines |
Enzyme Inhibition | Dual inhibition of sEH and FAAH |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiadiazole derivatives. Modifications at specific positions on the benzothiadiazole ring can significantly enhance or reduce biological efficacy. For instance, substituents such as trifluoromethyl groups have been shown to be well tolerated by targeted enzymes but may not necessarily improve metabolic stability .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-17(23-2,12-5-3-4-6-13(12)18)10-19-16(22)11-7-8-14-15(9-11)21-24-20-14/h3-9H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPWWIINPXGKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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